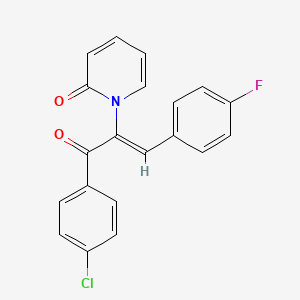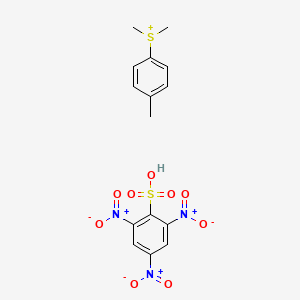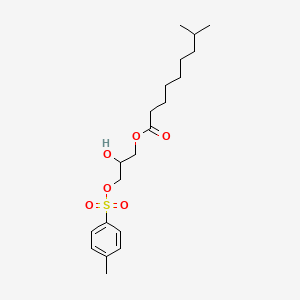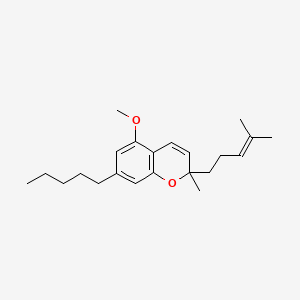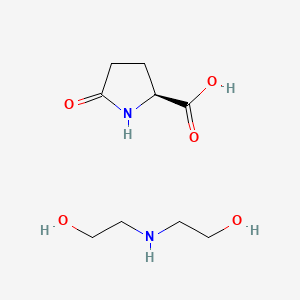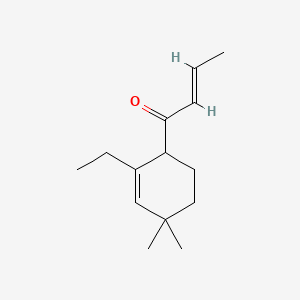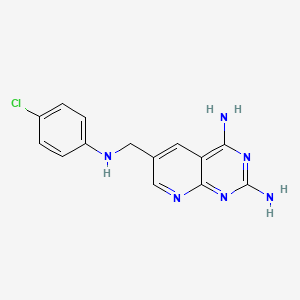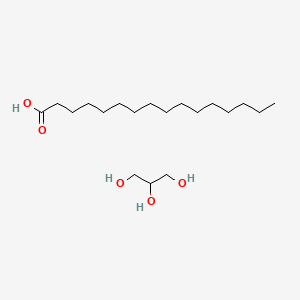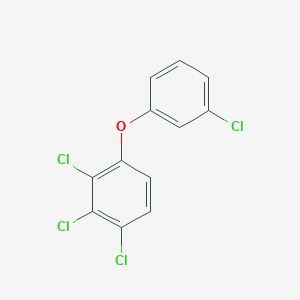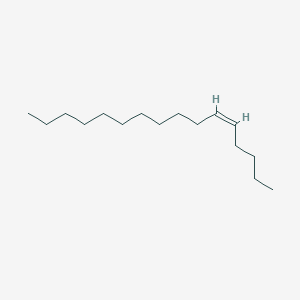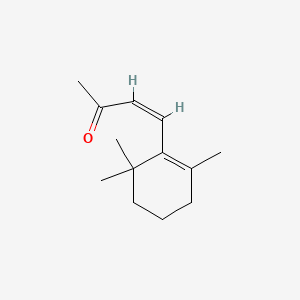
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one is a chemical compound known for its distinct structure and properties. It is a clear, colorless to yellow liquid with a woody, violet odor . This compound is often used in various industrial applications due to its unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one involves several steps. One common method includes the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of (Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
- 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1,6-heptadien-3-one
Uniqueness
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one stands out due to its specific structural features and chemical properties. Its unique odor and reactivity make it valuable in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
35031-06-2 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
(Z)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7- |
Clave InChI |
PSQYTAPXSHCGMF-FPLPWBNLSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C\C(=O)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



